Bisphosphonates (BPs) are a class of drugs that have become the cornerstone in the treatment of various bone diseases characterized by excessive osteoclast-mediated bone resorption, such as osteoporosis, Paget's disease, and bone metastases from malignancies. These compounds are known for their high affinity for bone mineral and their ability to inhibit osteoclast function, which is crucial for their therapeutic effects12346. Despite their widespread use, the precise mechanisms by which bisphosphonates exert their effects have only been fully elucidated in recent years, leading to a better understanding of their clinical efficacy and potential side effects12346.
Bisphosphonates can be divided into two main categories based on their chemical structure and mechanism of action: non-nitrogen-containing BPs and nitrogen-containing BPs (N-BPs). The non-nitrogen BPs, such as clodronate, etidronate, and tiludronate, are metabolized into non-hydrolysable analogues of ATP within osteoclasts, leading to cellular apoptosis3. On the other hand, the more potent N-BPs, including alendronate, risedronate, ibandronate, and zoledronate, act by inhibiting the enzyme farnesyl pyrophosphate synthase (FPPS) in the mevalonate pathway123. This inhibition disrupts the post-translational modification of small GTP-binding proteins essential for osteoclast function, leading to a loss of bone-resorptive activity and osteoclast apoptosis23. The differences in mineral binding affinities among BPs may influence their distribution within bone, biological potency, and duration of action, which can explain the clinical differences observed among the various BPs1.
Bisphosphonates have been primarily used in the clinical management of diseases associated with bone loss. They are the primary agents against osteoclast-mediated bone loss due to osteoporosis, Paget disease of bone, malignancies metastatic to bone, multiple myeloma, and hypercalcemia of malignancy4. In addition to these approved uses, bisphosphonates are also prescribed for the prevention and treatment of other skeletal conditions, such as low bone density and osteogenesis imperfecta4. However, the use of bisphosphonates has been associated with certain pathologic conditions, including osteonecrosis of the jaw, which has led to increased scrutiny of their widespread use4. Despite these concerns, bisphosphonates remain a vital component of the pharmacological arsenal against bone-related diseases due to their proven efficacy and the growing understanding of their molecular mechanisms of action12346.
CAS No.: 3019-74-7
CAS No.: 23656-67-9
CAS No.: 73477-63-1
CAS No.: 27776-01-8
CAS No.: